molecular formula C13H14O3 B12123189 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B12123189
M. Wt: 218.25 g/mol
InChI Key: QXLLNILHUHYJSM-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C13H14O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-induced cyclization to form the benzofuran core . Another approach involves the use of arylboronic acids in a domino reaction catalyzed by nickel (Ni(acac)2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of scalable reaction conditions would apply. This includes optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the isopropyl and methyl groups can enhance its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-7(2)9-4-5-11-10(6-9)8(3)12(16-11)13(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

QXLLNILHUHYJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C(C)C)C(=O)O

Origin of Product

United States

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